Solanapyrone B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

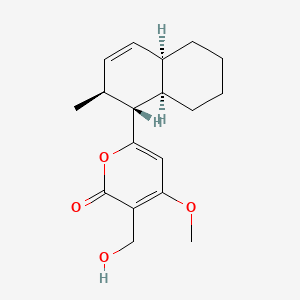

Solanapyrone B is a solanapyrone and a member of octahydronaphthalenes.

科学研究应用

Phytotoxicity and Plant Pathology

Mechanism of Action:

Solanapyrone B exhibits significant phytotoxic effects, which have been studied primarily in the context of its role as a toxin produced by Ascochyta rabiei, a pathogen affecting chickpeas (Cicer arietinum). Research indicates that this compound contributes to the disease symptoms observed in infected plants, including leaf chlorosis and necrosis. The compound's toxicity is believed to be mediated through the disruption of cellular processes in host plants, leading to cell death and impaired growth .

Case Studies:

- A study analyzing multiple isolates of Ascochyta rabiei revealed that this compound production varies with fungal growth stages, peaking at specific days during culture incubation. This variability suggests that the timing of toxin production is crucial for its effectiveness against host plants .

- Another investigation highlighted that this compound's toxicity was ranked lower than that of solanapyrone A but still significant enough to warrant attention for its potential role in managing plant diseases .

Analytical Applications

Detection Methods:

The identification and quantification of this compound in fungal cultures have been facilitated by advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These methods allow researchers to separate and accurately measure the concentrations of solanapyrones produced by various fungal strains, providing insights into their biosynthetic pathways and ecological roles .

Data Table: Concentration of this compound in Various Isolates

| Fungal Isolate | Day of Incubation | Concentration (µg/mL) |

|---|---|---|

| Isolate 1 | 7 | 0.04 |

| Isolate 2 | 14 | Not Detected |

| Isolate 3 | 14 | Low Concentration |

| Isolate 4 | 14 | Low Concentration |

Note: Concentration values are indicative and vary based on specific experimental conditions.

Potential Agricultural Applications

Biopesticide Development:

Given its phytotoxic properties, this compound presents potential as a biopesticide. Its application could be explored to manage fungal diseases in crops, particularly those caused by Ascochyta species. The selective toxicity towards certain plant species may allow for targeted pest management strategies that minimize harm to beneficial flora .

Research Insights:

Studies suggest that understanding the biosynthesis and regulation of solanapyrone production can lead to enhanced strategies for utilizing these compounds in agricultural practices. Genetic manipulation of fungal strains to optimize solanapyrone production could provide a sustainable alternative to synthetic pesticides .

Future Directions in Research

Research on this compound is still evolving, with several areas identified for future exploration:

- Biosynthetic Pathways: Further elucidation of the genetic basis for solanapyrone biosynthesis could inform biotechnological applications.

- Ecological Impact: Investigating the ecological roles of solanapyrones in natural ecosystems may reveal their interactions with other organisms and their potential as natural herbicides.

- Medicinal Properties: Preliminary studies indicate potential medicinal applications; however, more research is needed to explore these avenues thoroughly.

属性

分子式 |

C18H24O4 |

|---|---|

分子量 |

304.4 g/mol |

IUPAC 名称 |

6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one |

InChI |

InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13+,17+/m0/s1 |

InChI 键 |

YJHFAFJKTXEFDR-SFDCBXKLSA-N |

SMILES |

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |

手性 SMILES |

C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC |

规范 SMILES |

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |

同义词 |

solanapyrone B solanapyrone E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。